Steric and Conformational Differentiation: 2,3-Dimethyl vs. 2,2-Dimethyl Substitution Patterns
The 2,3-dimethyl substitution pattern on the dihydrobenzofuran core introduces distinct steric and conformational properties compared to the geminal 2,2-dimethyl analog. While both compounds share the same molecular formula (C₁₁H₁₂O₂, MW 176.21), the 2,3-disubstituted arrangement generates an asymmetric carbon at C2 (and potentially C3), whereas the 2,2-disubstituted analog (CAS 38002-92-5) retains a symmetrical gem-dimethyl center . This stereochemical distinction is critical in medicinal chemistry applications, as demonstrated in the development of 2,3-dihydro-1-benzofuran CB2 agonists where the asymmetric carbon atom bearing defined stereochemistry was essential for potent and selective receptor activation, with enantiomer separation revealing that the S enantiomer (MDA104) exhibited the active configuration [1].
| Evidence Dimension | Stereochemical and conformational constraint |
|---|---|
| Target Compound Data | 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: asymmetric centers at C2 and C3; capable of forming enantiomeric pairs |
| Comparator Or Baseline | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 38002-92-5): gem-dimethyl at C2; symmetrical, achiral at the 2-position |
| Quantified Difference | Chiral vs. achiral core; differential conformational constraint; enantiomer-specific bioactivity in related 2,3-dihydrobenzofuran series |
| Conditions | Structural comparison based on chemical structure and literature precedent from 2,3-dihydro-1-benzofuran CB2 agonist SAR studies [1] |
Why This Matters
Selection of the 2,3-dimethyl analog is required when stereochemical control or chirality introduction at the dihydrofuran ring is intended for downstream medicinal chemistry applications.
- [1] Diaz P, Phatak SS, Xu J, et al. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem. 2009;4(10):1615-1629. View Source
